molecular formula C14H22ClN3O B4163344 2-[3-[2-(Dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride

2-[3-[2-(Dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride

Cat. No.: B4163344
M. Wt: 283.80 g/mol
InChI Key: BIVYIOVOXXIWEV-UHFFFAOYSA-N
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Description

2-[3-[2-(Dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride is an organic compound with the molecular formula C₁₄H₂₂ClN₃O. This compound is known for its complex structure, which includes a benzonitrile group, a dimethylaminoethyl group, and a propoxy linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

2-[3-[2-(dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-17(2)10-9-16-8-5-11-18-14-7-4-3-6-13(14)12-15;/h3-4,6-7,16H,5,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVYIOVOXXIWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCCOC1=CC=CC=C1C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(Dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(2-aminoethylamino)propoxybenzonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and solvents, followed by purification steps such as crystallization or distillation to isolate the final product. Quality control measures are essential to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(Dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-[3-[2-(Dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-[2-(Dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl benzoate
  • 3-(dimethylamino)propoxybenzonitrile
  • 2-(dimethylamino)ethyl 4-nitrobenzoate

Uniqueness

2-[3-[2-(Dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-[2-(Dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride
Reactant of Route 2
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2-[3-[2-(Dimethylamino)ethylamino]propoxy]benzonitrile;hydrochloride

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